molecular formula C13H9N3O3S3 B2813109 N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 922702-43-0

N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2813109
CAS No.: 922702-43-0
M. Wt: 351.41
InChI Key: RYPMWIFCJIADAD-UHFFFAOYSA-N
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Description

N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methylthio group at the 4-position and a 5-nitrothiophene-2-carboxamide moiety at the 2-position. This structure combines electron-withdrawing (nitro) and electron-donating (methylthio) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S3/c1-20-7-3-2-4-8-11(7)14-13(22-8)15-12(17)9-5-6-10(21-9)16(18)19/h2-6H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPMWIFCJIADAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminobenzothiazole with appropriate reagents to introduce the methylthio and nitro groups . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as iodine or phosphorus pentasulfide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents on Thiazole/Benzothiazole Molecular Formula Purity/Yield Key Applications Reference ID
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 3-Methoxy-4-(trifluoromethyl)phenyl C₁₆H₁₀F₃N₃O₄S₂ 42% purity Narrow-spectrum antibacterial
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 3,5-Difluorophenyl C₁₄H₇F₂N₃O₃S₂ 99.05% purity Antibacterial
N-(4-(4-cyanophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 4-Cyanophenyl C₁₄H₈N₄O₃S₂ Synthetic Antibacterial optimization
N-(4-(benzo[d]thiazol-2-yl)-phenyl)-N-phenylbenzenamine (Compound 1) Benzo[d]thiazole-phenyl C₂₅H₁₉N₃S N/A Fluorescence switching

Key Observations :

  • Antibacterial Activity : The presence of electron-withdrawing groups (e.g., trifluoromethyl, nitro) enhances antibacterial potency by promoting redox cycling, a mechanism common to nitroheterocyclic antibiotics . The trifluoromethyl-substituted analog (42% purity) showed moderate activity, while the difluorophenyl analog (99.05% purity) exhibited superior efficacy, likely due to improved solubility and membrane penetration .
  • Fluorescence Properties: Benzo[d]thiazole derivatives like Compound 1 demonstrate temperature-dependent fluorescence, attributed to twisted intramolecular charge-transfer (TICT) states. Substituents such as methoxy or dimethylamino groups modulate emission wavelengths .

Key Insights :

  • HATU-Mediated Coupling : The synthesis of nitrothiophene carboxamides universally employs HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for activating the carboxylic acid group, ensuring high coupling efficiency even with sterically hindered amines .
  • Purity Challenges : The trifluoromethyl-substituted analog (42% purity) required extensive purification due to byproduct formation, whereas simpler substituents (e.g., difluorophenyl) achieved near-quantitative purity .

Physicochemical and Pharmacokinetic Profiles

  • Metabolic Stability : Nitro groups are prone to enzymatic reduction, which can generate reactive intermediates. This property is exploited in antibacterial activity but may limit systemic exposure .

Antibacterial Mechanism

Nitrothiophene carboxamides act via nitro group reduction by bacterial nitroreductases, generating cytotoxic radicals that disrupt DNA repair. The narrow-spectrum activity of these compounds (e.g., against Clostridioides difficile) is attributed to selective reductase expression in anaerobic pathogens .

Anticancer Potential

Thiazole derivatives, such as 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide, exhibit IC₅₀ values <2 µg/mL against HepG-2 liver cancer cells.

Fluorescence and Material Science

Benzothiazole derivatives with methoxy or dimethylamino substituents display tunable fluorescence, making them candidates for organic light-emitting diodes (OLEDs) or bioimaging probes .

Biological Activity

N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of neuroprotection and cancer therapy. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

N 4 methylthio benzo d thiazol 2 yl 5 nitrothiophene 2 carboxamide\text{N 4 methylthio benzo d thiazol 2 yl 5 nitrothiophene 2 carboxamide}

This structure includes key functional groups that contribute to its biological properties, such as the methylthio and nitro groups, which are known to influence pharmacological activity.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds similar to this compound. For instance, a related compound demonstrated significant inhibition of neuronal nitric oxide synthase (nNOS), leading to improved motor functions in a rat model of Parkinson's disease (PD) . The mechanism involved selective inhibition of nNOS, resulting in increased dopamine levels and decreased glutamate toxicity.

Table 1: Neuroprotective Activity of Related Compounds

Compound NamenNOS Inhibition (%)Dopamine Increase (µM)Glutamate Decrease (µM)
Compound 1866.7315020
This compoundTBDTBDTBD

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Research indicates that thiazole and benzothiazole derivatives exhibit promising activity against various cancer cell lines. For example, thiazole derivatives have shown efficacy against breast cancer and colon carcinoma cell lines with IC50 values indicating potent cytotoxic effects .

Table 2: Anticancer Activity of Thiazole Derivatives

Compound NameCancer TypeIC50 (µM)
Compound ABreast Cancer27.3
Compound BColon Carcinoma6.2
This compoundTBD

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Nitric Oxide Synthase Inhibition : The compound's structural features suggest it may inhibit nNOS selectively, which is crucial for neuroprotection.
  • Cell Cycle Regulation : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Reactive Oxygen Species (ROS) Modulation : The presence of nitro groups can influence oxidative stress responses, potentially leading to reduced tumor growth.

Case Studies

In a notable study involving a related compound, researchers observed significant improvements in motor functions in PD models after treatment with derivatives similar to this compound. This was attributed to enhanced dopaminergic signaling and reduced neuroinflammation .

Another study focusing on thiazole derivatives found that these compounds could inhibit the proliferation of various cancer cell lines effectively, suggesting a broad therapeutic potential across different types of cancer .

Q & A

Q. Critical Parameters :

  • Dry solvent conditions to prevent side reactions.
  • Stoichiometric control of HATU (1.1–1.5 equiv.) to ensure complete activation.
  • Reaction temperature (0–25°C) to minimize nitro group degradation.

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key signals confirm its structure?

Answer:
Key techniques include:

  • ¹H/¹³C NMR :
    • Thiophene ring : Aromatic protons at δ 7.8–8.2 ppm (doublet for H-3 and H-4 of nitrothiophene).
    • Benzo[d]thiazole : Methylthio (-SCH₃) protons at δ 2.5–2.7 ppm (singlet).
    • Amide NH : Broad signal at δ 10–12 ppm (exchangeable in D₂O) .
  • IR Spectroscopy :
    • Strong absorption at ~1680–1700 cm⁻¹ (amide C=O stretch).
    • Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (NO₂ symmetric stretch) .
  • Mass Spectrometry (HRMS) :
    • Molecular ion peak [M+H]⁺ matching the molecular formula C₁₄H₁₀N₃O₃S₃ (exact mass ~396.99 g/mol) .

Advanced: How can researchers resolve contradictions in purity data (e.g., 42% vs. 99%) observed during synthesis optimization?

Answer:
Discrepancies in purity often arise from:

  • Reaction Stoichiometry : Excess coupling agents (e.g., HATU) may generate byproducts. Use LCMS to monitor intermediate formation and adjust reagent ratios .
  • Chromatographic Conditions : Optimize mobile phase polarity (e.g., gradient elution with 10–50% ethyl acetate in hexane) to separate closely eluting impurities .
  • Crystallization Solvents : Switch from ethanol to acetonitrile or DMF/water mixtures to improve crystal lattice selectivity.

Q. Example Workflow :

Analytical HPLC : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (40:60 to 10:90 gradient over 20 min) to identify impurities.

Scale-Up Adjustments : If impurities persist, repeat the coupling step at 0°C for 24 hours to favor amide bond formation over side reactions .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting antibacterial activity in this compound class?

Answer:
SAR studies should focus on:

  • Nitrothiophene Modifications : Replace the nitro group with cyano or sulfonamide to assess electron-withdrawing effects on bacterial membrane penetration .
  • Benzothiazole Substituents : Introduce halogens (e.g., Cl, F) at the 6-position to enhance hydrophobic interactions with bacterial enzymes like DNA gyrase .
  • Methylthio Group Optimization : Test methylthio (-SCH₃) against ethylthio (-SC₂H₅) to evaluate steric effects on target binding .

Q. Experimental Design :

  • In Vitro Assays : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Molecular Dynamics (MD) Simulations : Dock derivatives into the active site of S. aureus FabI (enoyl-ACP reductase) to predict binding affinities .

Advanced: How can conflicting biological activity data (e.g., cytotoxicity vs. antimicrobial efficacy) be systematically analyzed?

Answer:

Dose-Response Curves : Establish IC₅₀ (cytotoxicity) and MIC (antimicrobial) values in parallel. A selectivity index (SI = IC₅₀/MIC) >10 indicates therapeutic potential .

Mechanistic Studies :

  • ROS Assays : Measure reactive oxygen species (ROS) generation in mammalian vs. bacterial cells to identify off-target effects.
  • Proteomics : Compare protein expression profiles in treated cells to pinpoint pathways affected by cytotoxicity (e.g., apoptosis markers like caspase-3) .

Structural Tweaks : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce mammalian cell membrane permeability while retaining bacterial target affinity .

Basic: What computational methods are suitable for predicting the reactivity of the nitro group in this compound?

Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model nitro group reduction potentials and electron density maps.
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C-NO₂⋯H bonds) to predict stability under physiological conditions .
  • pKa Prediction : Tools like ACD/Labs or MarvinSuite estimate nitro group acidity (predicted pKa ~ -2 to -4), guiding formulation for in vivo studies .

Advanced: How can researchers address low yields in the final coupling step during scale-up?

Answer:

  • Solvent Optimization : Replace DCM with THF or DMF to enhance reagent solubility.
  • Microwave-Assisted Synthesis : Conduct reactions at 80°C for 10–15 minutes to accelerate kinetics (yield improvement from 50% to 85% reported in analogous systems) .
  • Catalytic Additives : Add 5 mol% DMAP (4-Dimethylaminopyridine) to stabilize the active ester intermediate .

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